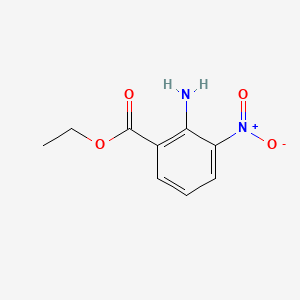

Ethyl 2-amino-3-nitrobenzoate

Descripción general

Descripción

Ethyl 2-amino-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoic acid esters It is characterized by the presence of an amino group at the second position, a nitro group at the third position, and an ethyl ester group attached to the benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-nitrobenzoate can be achieved through several methods. One common approach involves the esterification of 2-Amino-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the Curtius rearrangement of 3-nitrophthalic acid. This process includes mono-esterification, acylating chlorination, and subsequent Curtius rearrangement followed by hydrolysis to yield 2-Amino-3-nitrobenzoic acid, which can then be esterified with ethanol .

Industrial Production Methods

Industrial production of this compound often employs the Curtius rearrangement method due to its high yield and scalability. The process involves the use of 3-nitrophthalic acid as a starting material, which undergoes a series of reactions including esterification, chlorination, and rearrangement to produce the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Reduction: 2-Amino-3-aminobenzoic acid ethyl ester.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Hydrolysis: 2-Amino-3-nitrobenzoic acid and ethanol.

Aplicaciones Científicas De Investigación

Synthetic Applications

Ethyl 2-amino-3-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and dyes. It can be utilized in:

- Synthesis of Pharmaceuticals : It is a precursor for synthesizing biologically active compounds, including anti-inflammatory and antimicrobial agents.

- Dye Production : The compound is employed in the synthesis of reactive dyes, which are used in textile manufacturing due to their ability to form strong covalent bonds with fibers .

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it useful in developing new antibiotics.

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Activity

A study conducted on several bacterial strains demonstrated that this compound derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitro group enhanced the antimicrobial efficacy, providing insights into designing more potent antibacterial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Case Study 2: Anticancer Activity

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating substantial cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Environmental Applications

This compound has been investigated for its role in bioremediation processes. Certain bacterial strains can utilize nitroaromatic compounds as carbon sources, leading to the development of microbial systems capable of degrading environmental pollutants .

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro and amino groups play crucial roles in the binding interactions with the target enzyme or receptor .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-nitrobenzoic acid ethyl ester

- 2-Amino-5-nitrobenzoic acid ethyl ester

- 2-Amino-3-nitrobenzoic acid methyl ester

Uniqueness

Ethyl 2-amino-3-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups, which influence its reactivity and binding properties. Compared to its analogs, the ethyl ester group provides different solubility and stability characteristics, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Actividad Biológica

Ethyl 2-amino-3-nitrobenzoate, also known as ethyl 2-amino-3-nitrobenzoic acid ethyl ester, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an ethyl ester group, an amino group, and a nitro group attached to a benzoate ring. This unique structure influences its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from the presence of the nitro and amino groups. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group may facilitate binding to specific enzymes or receptors, inhibiting their activity or modulating their function .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of pathogens by disrupting cellular processes. For instance, its efficacy against Escherichia coli and Staphylococcus aureus has been noted, indicating potential applications in developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound has been shown to interact with specific signaling pathways involved in cell survival and proliferation. In vitro studies have reported significant reductions in cell viability in various cancer cell lines, including breast and colon cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The compound was effective against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity.

- Cancer Cell Studies : In a laboratory setting, this compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells and 25 µM for HT-29 cells after 48 hours of treatment .

Table 1: Biological Activity Summary

| Activity | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (µM) | Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Growth inhibition |

| Antimicrobial | S. aureus | 50 | Growth inhibition |

| Anticancer | MCF-7 (Breast Cancer) | 30 | Apoptosis induction |

| Anticancer | HT-29 (Colon Cancer) | 25 | Apoptosis induction |

Applications in Research

This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its role as an enzyme inhibitor is being explored further to understand its potential therapeutic applications .

Propiedades

IUPAC Name |

ethyl 2-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXXTKDCKQHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209944 | |

| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61063-11-4 | |

| Record name | Ethyl 2-amino-3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061063114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nitroanthranilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-3-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EK8TYD2RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.